N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrazole and pyrimidine rings are both nitrogen-containing heterocycles, which can participate in a variety of chemical reactions. The dioxole ring is a type of ether, which is generally quite stable but can also participate in certain reactions under the right conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar pyrazole and pyrimidine rings and the nonpolar dioxole ring .Scientific Research Applications
Anticancer and Anti-inflammatory Agents
Research has synthesized novel pyrazolopyrimidines derivatives to evaluate their cytotoxic and 5-lipoxygenase inhibition activities. These compounds have shown promise as anticancer agents against specific cell lines, such as HCT-116 and MCF-7, highlighting their potential in cancer therapy (Rahmouni et al., 2016). Additionally, derivatives of the compound have been investigated for their anti-inflammatory and analgesic properties, with some showing high COX-2 selectivity and significant analgesic and anti-inflammatory activity (Abu‐Hashem et al., 2020).
Antiviral Activity
Another area of research has explored the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles for their remarkable antiavian influenza virus activity. This study identified several compounds with significant antiviral activities against the H5N1 strain, providing a new direction for the development of antiviral drugs (Hebishy et al., 2020).
Antibacterial Agents
Novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide have been designed and synthesized, displaying promising antibacterial activity against strains like Staphylococcus aureus and Bacillus subtilis. This research illustrates the potential of such compounds in combating bacterial infections (Palkar et al., 2017).
Heterocyclic Chemistry
The compound has been used as a building block for the synthesis of diverse heterocyclic structures, demonstrating its versatility in organic synthesis. This includes the creation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which have applications ranging from materials science to pharmaceuticals (Rahmouni et al., 2014).
Anticancer Drug Development
Further research has focused on the synthesis and evaluation of novel pyrimidiopyrazole derivatives for their antitumor activity. Selected synthesized compounds showed outstanding in vitro antitumor activity against the HepG2 cell line, underscoring their potential in anticancer drug development (Fahim et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials .
Properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-10-5-11(2)22(21-10)17-18-7-13(8-19-17)20-16(23)12-3-4-14-15(6-12)25-9-24-14/h3-8H,9H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLAFKCGGYQTFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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